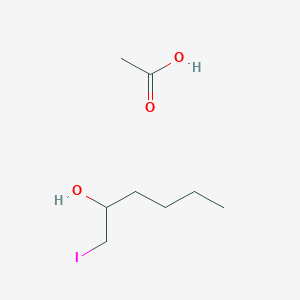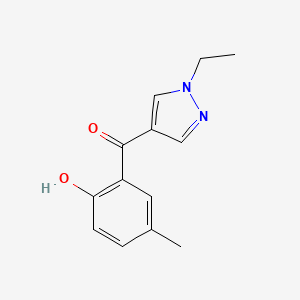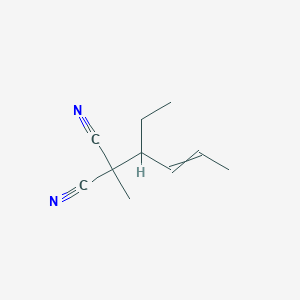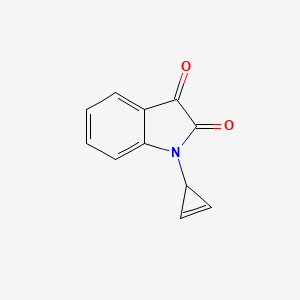
1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopropene ring fused to an indole core, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione typically involves the use of enoldiazoketones. These compounds undergo catalytic rearrangement to form the desired cyclopropene derivatives. The reaction conditions often involve the use of rhodium catalysts, which facilitate the rearrangement process. For example, enoldiazoketones can be prepared from commercially available acetophenones through a three-step procedure .
Chemical Reactions Analysis
1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents can be introduced into the indole ring.
Cycloaddition: The cyclopropene ring can participate in cycloaddition reactions, forming various cyclic products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Indole derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The cyclopropene ring’s strained nature makes it highly reactive, allowing it to participate in various chemical transformations and interactions.
Comparison with Similar Compounds
1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
1H-indole-2,3-dione: Lacks the cyclopropene ring, resulting in different reactivity and applications.
1-(Cycloprop-2-en-1-yl)-1H-indole: Similar structure but without the dione functionality, leading to different chemical properties.
Cycloprop-2-en-1-yl ketones: These compounds share the cyclopropene ring but differ in the rest of the structure, affecting their reactivity and applications.
Properties
CAS No. |
669078-31-3 |
|---|---|
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-cycloprop-2-en-1-ylindole-2,3-dione |
InChI |
InChI=1S/C11H7NO2/c13-10-8-3-1-2-4-9(8)12(11(10)14)7-5-6-7/h1-7H |
InChI Key |
WYTHWVCEWJJIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2C3C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


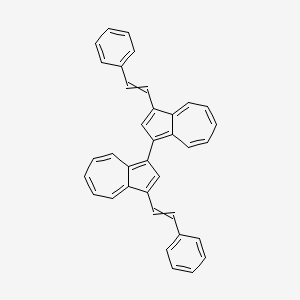

![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
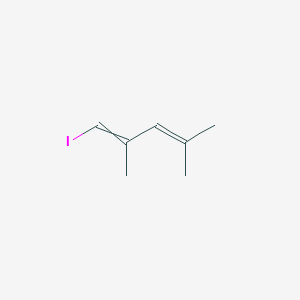
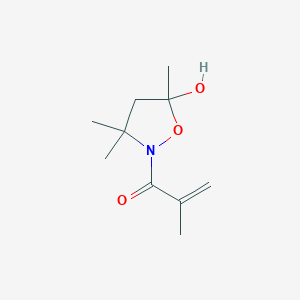
![2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine](/img/structure/B12530293.png)
![2-Fluoro-6h-benzo[c]chromen-6-one](/img/structure/B12530303.png)


![Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12530316.png)
![6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal](/img/structure/B12530331.png)
